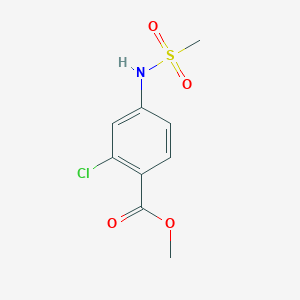

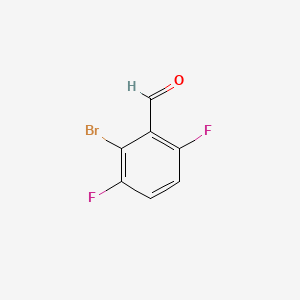

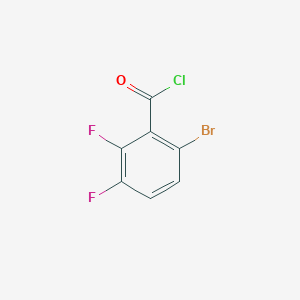

![molecular formula C7H2BrClN2O B1524202 4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one CAS No. 1035390-48-7](/img/structure/B1524202.png)

4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one

Descripción general

Descripción

4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one is a chemical compound with the molecular formula C7H4BrClN2O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Synthesis Analysis

Imidazole compounds can be synthesized using various methods. One common method is the Van Leusen Imidazole Synthesis, which involves a [3 + 2] cycloaddition reaction . Another method involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical reactions. They can undergo a variety of reactions, including oxidation, condensation with aldehydes, and bromination . These reactions can be used to synthesize a wide range of derivatives with different biological activities .Aplicaciones Científicas De Investigación

Pharmaceuticals: Antimicrobial Agents

The imidazole core of 4-bromo-6-chlorobenzimidazol-2-one is integral in synthesizing compounds with potent antimicrobial properties. This compound can be used to develop new drugs that target resistant strains of bacteria and other pathogens, addressing the growing concern of antimicrobial resistance (AMR) .

Cancer Research: Antitumor Activity

Researchers have synthesized derivatives of benzimidazole, such as 4-bromo-6-chlorobenzimidazol-2-one, to evaluate their antitumor potential against various cancer cell lines. These compounds have shown promise in inhibiting the growth of tumor cells, offering a pathway for developing novel anticancer therapies .

Agricultural Chemistry: Agrochemicals

Benzimidazole derivatives are used in the synthesis of agrochemicals due to their biological activity. The introduction of bromo and chloro groups, as seen in 4-bromo-6-chlorobenzimidazol-2-one, can lead to the development of new pesticides and fungicides with enhanced efficacy and specificity .

Material Science: Fluorescent Probes

The structural motif of imidazol-4-ones, including 4-bromo-6-chlorobenzimidazol-2-one, is utilized in creating fluorescent probes. These compounds are valuable in material science for imaging and sensing applications, where they can be used to detect and measure various biological and chemical processes .

Medicinal Chemistry: Anti-inflammatory Drugs

Imidazole derivatives exhibit anti-inflammatory properties, making them suitable candidates for developing new anti-inflammatory drugs. The unique structure of 4-bromo-6-chlorobenzimidazol-2-one could be leveraged to synthesize medications that treat conditions like arthritis and other inflammatory diseases .

Synthetic Chemistry: Drug Synthesis

The compound serves as an important synthon in the development of new drugs. Its reactive sites allow for various substitutions, enabling the creation of a wide range of pharmacologically active molecules with potential therapeutic applications .

Biochemistry: Enzyme Inhibition

Benzimidazole derivatives can act as enzyme inhibitors, disrupting the activity of enzymes that are crucial for the survival of pathogens. This application is particularly useful in designing drugs that can inhibit the replication of viruses and the metabolism of parasites .

Neuroscience: Neuroprotective Agents

Research into neurodegenerative diseases can benefit from compounds like 4-bromo-6-chlorobenzimidazol-2-one, which may be used to develop neuroprotective agents. These agents could potentially safeguard neurons from damage and slow the progression of diseases such as Alzheimer’s and Parkinson’s .

Mecanismo De Acción

Target of Action

It is known that imidazole derivatives, to which this compound belongs, have a broad range of biological activities . They are key components to functional molecules used in a variety of everyday applications .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biochemical pathways, leading to their broad range of biological activities .

Pharmacokinetics

This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Imidazole derivatives are known to have a variety of effects at the molecular and cellular level, contributing to their broad range of biological activities .

Direcciones Futuras

Propiedades

IUPAC Name |

4-bromo-6-chlorobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClN2O/c8-4-1-3(9)2-5-6(4)11-7(12)10-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKXWFZVGDLZDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NC(=O)N=C21)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695600 | |

| Record name | 4-Bromo-6-chloro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one | |

CAS RN |

1035390-48-7 | |

| Record name | 4-Bromo-6-chloro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B1524133.png)

![[4-(Propan-2-ylsulfanyl)phenyl]methanol](/img/structure/B1524139.png)